N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide
Description
N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide is a synthetic compound known for its selective activation of certain potassium channels. It is used in various scientific research applications, particularly in the study of ion channels and their physiological roles.
Properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-11-9-13(17)4-5-14(11)22-8-7-19-16(23)20-15(21)12-3-2-6-18-10-12/h2-6,9-10H,7-8H2,1H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKGIOTRJNXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=S)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide involves multiple steps. One common route includes the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with thiophosgene to form the corresponding isothiocyanate. Finally, the isothiocyanate is reacted with pyridine-3-carboxamide to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide is widely used in scientific research, particularly in the study of ion channels. It is a selective activator of K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels . These channels are involved in regulating neuronal excitability, responding to lipids, temperature, and mechanical stretch, and influencing pain, temperature perception, and anesthetic responses .
Mechanism of Action
The compound exerts its effects by binding to a cryptic selectivity filter binding site on the K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels. This binding stabilizes an active “leak-mode” conformation, restricting the mobility of the selectivity filter and surrounding structure . This mechanism allows the compound to modulate the activity of these channels, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
- N-[2-(4-chloro-2-methylphenoxy)ethyl]pyridine-3-carboxamide
Uniqueness
N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide is unique due to its specific activation of K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels. This selectivity makes it a valuable tool in research focused on these channels and their roles in various physiological processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
